1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-
Overview
Description
“1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” is a compound with the CAS Number: 1154742-55-8 and a molecular weight of 223.62 . It is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” were not found, indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid . The Inchi Code is 1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H, (H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving “1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” were not found, indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.62 .Mechanism of Action
Target of Action
The primary target of 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-, also known as 4-Chloroindole-3-acetic acid (4-Cl-IAA), is the plant cell . It is a plant growth hormone that belongs to the auxin class . Auxins play a main role in cell biology, particularly in plant cell elongation and division .
Mode of Action
The compound interacts with plant cells to induce cell elongation and division, which can lead to uncontrolled growth . It binds with high affinity to multiple receptors, making it a biologically active compound .
Biochemical Pathways
The compound is produced by the degradation of tryptophan in higher plants . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of plant cell elongation and division, leading to uncontrolled growth . It also influences flowering time and regulates plant sugar metabolism .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of the compound in seeds of a variety of plants, particularly legumes such as peas and broad beans, suggests that it may play a role in seed maturation
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- in lab experiments are its high purity, stability, and specificity towards auxin signaling pathways. This compound can be easily applied to plants via foliar spray or root soaking. However, the limitations of using this compound are its high cost, limited availability, and potential toxicity to plants at high concentrations.
Future Directions
There are several future directions for the research on 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-. One direction is to study its role in plant-microbe interactions, particularly in the rhizosphere. Another direction is to develop new analogs of this compound with improved bioactivity and specificity. Furthermore, the application of this compound in agriculture and horticulture needs to be explored further to improve crop yield and quality.
Conclusion:
In conclusion, 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is a valuable tool for studying plant growth and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute to the development of sustainable agriculture and horticulture practices.
Scientific Research Applications
1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is widely used in scientific research for studying plant growth and development. It is used as a plant growth regulator, which can stimulate or inhibit plant growth depending on the concentration and application method. This compound is also used to study the role of auxins in plant-microbe interactions, plant defense mechanisms, and plant stress responses.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- has profound effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- vary with different dosages in animal models
Metabolic Pathways
1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is involved in certain metabolic pathways It interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBDMYWWGMONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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